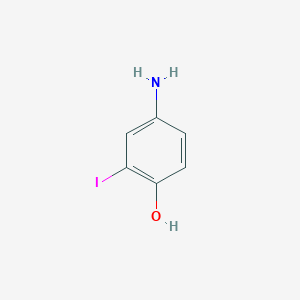

6-Amino-2,3-dimethylphenol hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "6-Amino-2,3-dimethylphenol hydrochloride" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis, which can provide insight into the chemical behavior and properties of structurally similar compounds. For instance, the synthesis of a complex amino diester derived from cycloheptadiene is detailed, which shares the feature of having an amino group attached to a phenolic structure . Additionally, the formation of luminescent chelates with europium(III) involving a benzoylphenol derivative is described, indicating the potential for complex formation with metal ions .

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that can be adapted for the synthesis of "6-Amino-2,3-dimethylphenol hydrochloride". The first paper describes a six-step synthesis of an enantiomerically pure amino diester from cycloheptadiene, utilizing an acylnitroso Diels-Alder reaction . This indicates that similar synthetic strategies could potentially be applied to the synthesis of "6-Amino-2,3-dimethylphenol hydrochloride", considering the importance of stereochemistry and the use of cycloaddition reactions in constructing complex organic molecules.

Molecular Structure Analysis

While the molecular structure of "6-Amino-2,3-dimethylphenol hydrochloride" is not analyzed in the papers, the structure of related compounds suggests that the presence of amino and hydroxyl groups can facilitate the formation of hydrogen bonds and complexation with metal ions . The stereochemistry is also crucial, as seen in the synthesis of the amino diester, where the stereochemistry of the initial cycloaddition directs the differentiation of newly formed carboxyl groups .

Chemical Reactions Analysis

The papers do not provide direct information on the chemical reactions of "6-Amino-2,3-dimethylphenol hydrochloride". However, they do mention the formation of a novel aminoxy diketopiperazine and the differentiation of carboxyl groups through transpeptidation . The second paper discusses the formation of luminescent chelates with europium(III), which involves strong interactions between deprotonated hydroxyl groups and metal ions . These findings suggest that "6-Amino-2,3-dimethylphenol hydrochloride" may also engage in complex chemical reactions, particularly with metal ions, due to the presence of amino and hydroxyl functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of "6-Amino-2,3-dimethylphenol hydrochloride" can be inferred from the properties of structurally similar compounds. The luminescent chelates described in the second paper exhibit long lifetimes for the sensitized transitions of europium(III), which is a physical property related to the structure of the chelating agent . This suggests that "6-Amino-2,3-dimethylphenol hydrochloride" may also display unique optical properties when forming complexes with metal ions. The chemical properties, such as reactivity and stability, can be influenced by the presence of substituents on the phenol ring and the overall molecular conformation, as indicated by the stereochemistry-dependent synthesis in the first paper .

科学的研究の応用

Environmental Biodegradation and Toxicity Studies :

- Pieper et al. (1995) studied the cometabolism of various dimethylphenols, including 2,3-dimethylphenol, by Alcaligenes eutrophus JMP 134, which converted them into dimethylmuconolactones as dead-end products, indicating the potential for environmental biodegradation of these compounds (Pieper et al., 1995).

- O'Connor and Young (1989) evaluated the anaerobic biodegradability and toxicity of substituted phenols, including dimethylphenols, which is crucial for understanding their environmental impact (O'Connor & Young, 1989).

Chemical Analysis and Spectroscopy :

- Rao and Rao (2002) performed a vibrational analysis of substituted phenols, including 2,3-dimethylphenol, which is vital for chemical characterization and analytical applications (Rao & Rao, 2002).

Chemical Synthesis and Polymerization :

- Ji et al. (2019) explored the microbial degradation of 2,6-Dimethylphenol by Mycobacterium neoaurum, highlighting its role in the biodegradation of plastic monomers (Ji et al., 2019).

- Kim et al. (2018) studied the catalysis of 2,6-dimethylphenol polymerization using aromatic amine ligands, which is relevant to materials science and engineering (Kim et al., 2018).

- Mahajan et al. (1991) investigated the oxidative polymerization of 2,6-dimethylphenol with CuCl2-aliphatic amine complexes, contributing to polymer science (Mahajan et al., 1991).

Medical and Pharmaceutical Research :

- Racané et al. (2006) synthesized and evaluated antitumor properties of derivatives of 6-amino-2-phenylbenzothiazoles, demonstrating the potential pharmaceutical applications of such compounds (Racané et al., 2006).

特性

IUPAC Name |

6-amino-2,3-dimethylphenol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO.ClH/c1-5-3-4-7(9)8(10)6(5)2;/h3-4,10H,9H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMFACRGHRXTMDB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)N)O)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-2,3-dimethylphenol hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4'-(tert-Butyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1283115.png)